(2-Amino-4-methoxyphenyl)methanol
CAS No.: 187731-65-3
Cat. No.: VC0060973
Molecular Formula: C8H11NO2
Molecular Weight: 153.181
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 187731-65-3 |
---|---|
Molecular Formula | C8H11NO2 |
Molecular Weight | 153.181 |
IUPAC Name | (2-amino-4-methoxyphenyl)methanol |
Standard InChI | InChI=1S/C8H11NO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,10H,5,9H2,1H3 |
Standard InChI Key | AIRVVOQVTLZCFV-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)CO)N |
Introduction
Chemical Structure and Properties
(2-Amino-4-methoxyphenyl)methanol is an aromatic compound with the molecular formula C8H11NO2. Its structure consists of a phenyl ring substituted with an amino group at the 2-position, a methoxy group at the 4-position, and a hydroxymethyl group . This particular arrangement of functional groups contributes to its reactivity profile and makes it valuable in organic synthesis.
Physical and Chemical Properties
The compound features the following key properties:
Property | Value |
---|---|
Molecular Formula | C8H11NO2 |
Molecular Weight | 153.18 g/mol |
CAS Number | 187731-65-3 |
IUPAC Name | (2-amino-4-methoxyphenyl)methanol |
InChI | InChI=1S/C8H11NO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,10H,5,9H2,1H3 |
SMILES | COC1=CC(=C(C=C1)CO)N |
Physical State | Solid |
Density | 1.182±0.06 g/cm³ (Predicted) |
Storage Condition | 2-8°C, protected from light, stored in an inert gas |
The compound possesses both nucleophilic (amino group) and hydrogen-bonding (hydroxyl and amino groups) sites, making it a versatile reagent in chemical transformations .
Structural Characteristics
The structural features of (2-Amino-4-methoxyphenyl)methanol are particularly noteworthy:
-
The amino group (-NH2) at the ortho position provides nucleophilicity and can participate in various substitution and addition reactions.
-
The methoxy group (-OCH3) contributes electron density to the aromatic ring through resonance.
-
The hydroxymethyl group (-CH2OH) offers a reactive site for oxidation, substitution, and elimination reactions .
Synthesis Methods
Several synthetic routes have been developed for the preparation of (2-Amino-4-methoxyphenyl)methanol, each with specific advantages depending on the starting materials and desired scale.
Reduction of Nitro Precursors
One common approach involves the reduction of (2-Nitro-4-methoxyphenyl)methanol using appropriate reducing agents:
-
Reduction with sodium borohydride (NaBH4) in methanol or ethanol at room temperature.
-
Catalytic hydrogenation using hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
From Carboxylic Acid Precursors
Another synthetic pathway starts from 4-methoxy-2-nitrobenzoic acid:
-
The acid is reduced to (2-Amino-4-methoxyphenyl)methanol using borane-tetrahydrofuran complex (BH3-THF).
-
As described in one protocol: "To a solution of 4-methoxy-2-nitrobenzoic acid (4.0 g, 20.66 mmol) in tetrahydrofuran (20 mL) at -15°C, borane-tetrahydrofuran complex is added dropwise under inert conditions" .
Direct Amination Method
Direct amination of (4-Methoxyphenyl)methanol can also yield the desired product:
-
Reaction proceeds with an ammonia source under suitable conditions.
-
Requires catalysts such as copper or nickel.
-
Typically performed at elevated temperatures and pressures.
Chemical Reactivity
The diverse functional groups present in (2-Amino-4-methoxyphenyl)methanol enable various chemical transformations, making it valuable in organic synthesis.
Reactions of the Amino Group
The primary amine functionality can undergo numerous reactions:
-
Amide formation with acyl chlorides or carboxylic acids
-
Sulfonamide formation with sulfonyl chlorides
-
Imine formation with aldehydes or ketones
Reactions of the Hydroxyl Group
The hydroxymethyl group serves as a versatile handle for further transformations:
-
Oxidation to aldehydes or carboxylic acids
-
Conversion to halides or sulfonate esters for substitution reactions
-
Esterification with carboxylic acids or acid chlorides
Applications in Heterocycle Synthesis
(2-Amino-4-methoxyphenyl)methanol has proven particularly valuable in the synthesis of heterocyclic compounds:
-
Quinoline synthesis: Research by CrCl2-catalyzed acceptorless dehydrogenation demonstrates that the compound can react with ketones to form substituted quinolines. For example: "According to TP1, the reaction of (2-amino-4-methoxyphenyl)methanol (153 mg, 1 mmol) with acetophenone (144 mg, 1.2 mmol) afforded the desired product 28" .
-
Indole synthesis: The compound can be used in bromotriphenylphosphonium salt promoted ring formation with fluorine-containing carboxylic acids to produce 2-fluoroalkyl-substituted indoles .
Research Applications
The unique structural features of (2-Amino-4-methoxyphenyl)methanol make it valuable across various research domains.
Pharmaceutical Synthesis
This compound serves as a key intermediate in pharmaceutical development:
-
Production of serotonin receptor modulators for treating depression, anxiety, and migraines
-
Synthesis of central nervous system (CNS) active compounds
-
Development of new therapeutic agents with specific receptor binding profiles
Organoselenium Chemistry
Interesting applications have been documented in organoselenium chemistry:
-
Preparation of selenides: "2-Amino-4-methoxybenzyl alcohol (492 mg, 3.22 mmol) was suspended in 12 mL of" solvent to synthesize 2,2'-selenobis(4-methoxybenzyl alcohol) .
-
These selenides can serve as glutathione peroxidase mimetics and antioxidants.
-
The methoxy substituent influences the catalytic activity of these compounds .
Material Science Applications
The compound contributes to advanced materials development:
-
Creation of functional polymers with specific properties
-
Development of specialized coatings and materials
-
Synthesis of dyes and pigments due to its ability to form colored complexes
Spectroscopic Identification
Various spectroscopic techniques aid in the identification and characterization of (2-Amino-4-methoxyphenyl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In 1H NMR, characteristic signals include:
-
Aromatic protons in the δ 6.5-8.0 ppm range
-
Methoxy protons appearing as a singlet at approximately δ 3.8-4.0 ppm
-
Hydroxymethyl protons at around δ 4.5-4.7 ppm
-
Amino protons appearing as a broad signal between δ 3.5-5.0 ppm
Mass Spectrometry
Mass spectrometric analysis typically reveals:
-
Molecular ion peak at m/z 153 corresponding to the molecular weight
-
Characteristic fragmentation patterns including loss of the hydroxymethyl group and methoxy group
Comparative Analysis
Understanding the relationship between (2-Amino-4-methoxyphenyl)methanol and structurally similar compounds provides valuable insights into its chemical behavior.
Comparison with Related Compounds
Compound | Structural Difference | Effect on Reactivity |
---|---|---|
(2-Amino-4-methylphenyl)methanol | Methyl instead of methoxy at 4-position | Decreased electron donation to ring |
(4-Methoxyphenyl)methanol | Lacks amino group at 2-position | Less nucleophilic, different reaction profile |
(2-Amino-4-methoxyphenyl)acetic acid | Carboxylic acid instead of alcohol | Different solubility, acidic properties |
(2,4-Dimethoxy-5-nitrophenyl)methanol | Additional methoxy group, nitro group | Different electronic properties, oxidation state |
This comparison highlights how subtle structural changes can significantly impact chemical behavior and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume